molecular formula C16H14N4O2 B5710515 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]

Cat. No. B5710515
M. Wt: 294.31 g/mol
InChI Key: IEMDWQUOTPDQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone], also known as MPHPH, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPHPH belongs to the class of pyrazolone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory and cancer pathways. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory pathway. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has several advantages for lab experiments, including its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory and cancer pathways. However, one of the limitations of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] research, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] and its potential side effects. Further research is also needed to improve the solubility of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] in water to make it more suitable for use in experiments.
Conclusion
In conclusion, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been found to have a protective effect against oxidative stress-induced damage in various cell types. Further research is needed to understand the mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] and its potential therapeutic applications.

Synthesis Methods

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] can be synthesized using different methods, including the reaction of 4-aminoantipyrine with p-hydroxybenzaldehyde in the presence of acetic acid and ethanol. Another method involves the reaction of 4-aminoantipyrine with p-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid and ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered and recrystallized to obtain pure 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone].

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been found to have a protective effect against oxidative stress-induced damage in various cell types.

properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-15(18-17-12-7-9-14(21)10-8-12)16(22)20(19-11)13-5-3-2-4-6-13/h2-10,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDWQUOTPDQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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